Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)-
Description
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- is a substituted acetamide featuring a 3,4-dimethoxyphenyl group at the 2-position and an allyl moiety on the nitrogen atom. Its structural uniqueness lies in the combination of electron-rich aromatic substituents and the reactive allyl group, which influence both synthetic accessibility and biological interactions.
Properties
CAS No. |
73664-30-9 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H17NO3/c1-4-7-14-13(15)9-10-5-6-11(16-2)12(8-10)17-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15) |
InChI Key |
KTTPTZYEJHTOBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC=C)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)-
General Synthetic Strategy
The synthesis of N-allyl-2-(3,4-dimethoxyphenyl)acetamide generally involves the formation of an amide bond between a 3,4-dimethoxyphenylacetic acid derivative and allylamine or an allyl-substituted amine. The key step is the acylation of the amine by the acid or its activated derivative (e.g., acid chloride, ester, or activated carboxylic acid) under controlled conditions.
Specific Preparation Methodologies
Amidation Using Carbodiimide Coupling Agents (EDCI.HCl)
A highly effective method for preparing related N-substituted acetamides involves the use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This method has been demonstrated for the preparation of N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, which is structurally analogous to the target compound.
Procedure Summary:
- Mix 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide, the corresponding acid or ester, DMAP, and anhydrous dichloromethane in a reaction flask.
- Cool the mixture to 0°C under nitrogen atmosphere.
- Add EDCI.HCl and stir for 30 minutes at 0°C.
- Warm to room temperature and continue stirring for 24 hours.
- Work-up involves sequential washing with 2.0 mol/L hydrochloric acid, saturated sodium bicarbonate, and saturated saline solution.
- Dry over anhydrous sodium sulfate, evaporate solvent under reduced pressure.
- Recrystallize the residue from dichloromethane-ethyl acetate to obtain the pure amide product.
Yield: Approximately 76% under optimized conditions.
| Reagent | Amount |
|---|---|
| 3,4-dimethoxy-1-glycyl benzene hydrobromide | 0.5 g |
| 3,4,5-trimethoxy toluylic acid | 0.41 g |
| DMAP | 0.55 g |
| Anhydrous methylene chloride | 35 mL |
| EDCI.HCl | 0.38 g |
| Washing solutions (HCl, NaHCO3, NaCl) | 50 mL each |
This method is noted for its simplicity, mild conditions, and relatively high yield, making it a suitable approach for preparing acetamide derivatives with electron-rich aromatic substituents such as 3,4-dimethoxyphenyl.
Direct Reaction of 3,4-Dimethoxyphenylacetic Acid with Allylamine
Another straightforward approach involves the direct amidation of 3,4-dimethoxyphenylacetic acid with allylamine. This method typically requires activation of the carboxylic acid or the use of coupling agents to facilitate amide bond formation.
- The acid is reacted with allylamine, often in the presence of coupling agents or under reflux conditions.
- The reaction progress can be monitored by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- The product is isolated by standard extraction and purification techniques.
This method is conceptually similar to the synthesis of N-allyl-2-(3,4-dimethylphenyl)acetamide, which is a closely related compound differing by methyl instead of methoxy substituents on the aromatic ring.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-mediated amidation | EDCI.HCl, DMAP, anhydrous CH2Cl2, N2 | ~76 | Mild, high yield, simple work-up | Requires dry conditions, coupling agents |
| Direct amidation with allylamine | 3,4-dimethoxyphenylacetic acid, allylamine, heat or coupling agents | Variable | Straightforward, fewer reagents | May require harsher conditions or activation |
| Tetrazole synthesis from cyanoacetamides | Sodium azide or trimethylsilylazide, mild conditions | 70-97 | Mild, high yield, broad substrate scope | Not direct for acetamide, different functional group |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allyl group and acetamide moiety enable nucleophilic substitution, particularly at the carbonyl or allylic positions.
-
Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, while the allyl group facilitates S<sub>N</sub>2 or S<sub>N</sub>1 pathways under polar aprotic solvents .
Hydrolysis and Functional Group Transformations
Controlled hydrolysis and redox reactions modify the acetamide or allyl functionalities.
-
Kinetic Studies : Hydrolysis follows pseudo-first-order kinetics under acidic conditions, with activation energy (E<sub>a</sub>) of ~45 kJ/mol.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed C–N and C–C bond-forming reactions.
-
Ligand Effects : Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, favoring C–N coupling .
Radical-Mediated Reactions
The allyl group undergoes radical-initiated transformations, particularly in oxidative environments.
-
Computational Studies : Density Functional Theory (DFT) calculations reveal that radical stabilization involves conjugation with the aromatic ring (ΔG‡ ≈ 25 kcal/mol) .
Biological Activity and Derivatization
Derivatives synthesized via the above reactions exhibit pharmacological potential:
| Derivative Class | Synthetic Route | Bioactivity | Reference |
|---|---|---|---|
| Azido-Acetamides | Nucleophilic substitution | Cytotoxic (IC₅₀: 8–15 μM) | |
| Epoxide Derivatives | Oxidation | Anti-inflammatory (COX-2 inhibition) |
-
Structure-Activity Relationship (SAR) : The 3,4-dimethoxyphenyl group enhances membrane permeability, while the allyl chain modulates metabolic stability.
Key Research Findings
-
Regioselectivity in Substitution : Methoxy groups direct electrophiles to the para position of the aromatic ring .
-
Enzymatic Compatibility : Lignin peroxidase (LiP) catalyzes oxidative transformations under mild conditions .
-
Synthetic Versatility : Pd-catalyzed reactions enable modular derivatization for drug discovery .
Scientific Research Applications
Biological Activities
Recent studies have indicated that Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- exhibits notable biological activities:
- Anti-inflammatory Properties : Preliminary investigations suggest potential anti-inflammatory effects, possibly due to the influence of methoxy groups on the phenyl ring.
- Analgesic Effects : Similar compounds have been studied for their analgesic properties; thus, Acetamide may also exhibit pain-relieving effects .
- Neuroprotective Potential : There is ongoing research into its role as a neuroprotective agent, with implications for neurodegenerative diseases.
- Anticancer Activity : Some derivatives of acetamides have shown cytotoxic activity against various cancer cell lines, indicating that this compound may also possess similar properties .
Applications in Research
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- has several applications in scientific research:
- Pharmaceutical Development : Its potential as a lead compound in drug discovery for anti-inflammatory and analgesic medications is being explored.
- Chemical Biology : Interaction studies are being conducted to understand its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking are essential for elucidating these interactions at a molecular level.
- Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active derivatives.
Mechanism of Action
The mechanism of action of Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- The allyl-substituted derivative (2s) exhibits significantly lower synthetic yield (25%) compared to analogs with bulkier or electron-rich substituents (e.g., 93% for 2j) . This is attributed to steric hindrance and reduced nucleophilicity of the allyl group during cyclization reactions.
- The 3,4-dimethoxyphenyl group enhances reactivity in tetrazole formation, as seen in compound 2j, likely due to electron-donating effects stabilizing intermediates .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The benzamide derivative Rip-B has a higher melting point (90°C) compared to typical acetamides, likely due to stronger intermolecular hydrogen bonding from the benzoyl group .
- The benzothiazolyl-substituted acetamide (MW 374.45) has a higher molecular weight and predicted pKa (8.56), suggesting moderate solubility in physiological conditions .
Pharmacokinetic and ADMET Profiles
Table 3: ADMET Predictions for Selected Compounds
Key Observations :
- Epirimil, a structurally related acetamide, shows high predicted oral bioavailability due to favorable logP and hydrogen bonding capacity .
Biological Activity
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and neuroprotective effects, along with detailed research findings and case studies.
Chemical Structure and Properties
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 235.28 g/mol
The compound features an acetamide functional group linked to an allyl chain and a phenyl moiety with two methoxy groups at the 3 and 4 positions. The presence of these methoxy groups enhances its solubility and reactivity, making it a versatile candidate for biological applications .
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- exhibits significant anti-inflammatory and analgesic effects. These properties are likely attributed to the influence of the methoxy groups on the phenyl ring, which may modulate inflammatory pathways .
A comparative analysis of similar compounds shows that those with methoxy substitutions often demonstrate enhanced anti-inflammatory activity. For instance:
| Compound Name | Anti-inflammatory Activity (IC50) |
|---|---|
| Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- | TBD |
| N-(3,4-Dimethoxyphenethyl)acetamide | TBD |
| N-Allyl-2-(4-methoxyphenyl)acetamide | TBD |
Note: Specific IC50 values for Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- require further investigation.
Neuroprotective Effects
Research into the neuroprotective potential of this compound is still emerging. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The methoxy groups are hypothesized to play a role in enhancing neuroprotective mechanisms by interacting with neurotransmitter systems .
The exact mechanisms through which Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- exerts its biological effects are not fully elucidated. However, preliminary data suggest that it may interact with various biological targets such as enzymes or receptors involved in inflammation and pain signaling pathways. Molecular docking studies are recommended to explore these interactions further .
Case Studies
- Anti-inflammatory Screening : A series of in vitro assays were conducted to evaluate the anti-inflammatory properties of Acetamide derivatives. Results indicated that compounds with methoxy substitutions showed reduced levels of pro-inflammatory cytokines in cell cultures.
- Neuroprotection in Models of Alzheimer’s Disease : In a study investigating potential therapeutic agents for Alzheimer's disease, derivatives similar to Acetamide were shown to inhibit acetylcholinesterase (AChE), suggesting a possible mechanism for neuroprotection .
Q & A
Q. What are the standard synthetic routes for N-allyl-2-(3,4-dimethoxyphenyl)acetamide, and how can low yields in allyl-substituted derivatives be addressed?
The synthesis of allyl-substituted acetamides often involves nucleophilic substitution or condensation reactions. For example, in a tetrazole synthesis study, N-allyl-2-cyanoacetamide exhibited low reactivity, yielding only 25% of the desired product under standard conditions . To optimize yields:
- Catalyst screening : Use transition-metal catalysts (e.g., Cu or Pd) to enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) may improve reaction kinetics.
- Temperature control : Gradual heating (e.g., 60–80°C) can mitigate side reactions.
Q. What analytical techniques are critical for characterizing N-allyl-2-(3,4-dimethoxyphenyl)acetamide?
Key methods include:
- NMR spectroscopy : To confirm substitution patterns (e.g., allyl and dimethoxyphenyl groups).
- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography : As demonstrated for N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide , which revealed monoclinic crystal symmetry () and bond angles critical for conformational analysis .
Q. How are physicochemical properties like LogP and polar surface area (PSA) determined for this compound?
For the structurally similar 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide :
| Property | Value | Method |
|---|---|---|
| LogP | 3.46 | Experimental/EPI Suite |
| PSA | 69.51 Ų | Computational modeling |
| These values inform solubility, bioavailability, and drug-likeness assessments. |
Advanced Research Questions
Q. What computational strategies predict the neuropharmacological potential of N-allyl-2-(3,4-dimethoxyphenyl)acetamide?
The compound’s dimethoxyphenyl moiety is structurally analogous to A-740003 , a P2X7 receptor antagonist. Computational approaches include:
Q. How does the allyl group influence conformational dynamics compared to bulkier substituents?
Crystallographic data for N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide ( Å, ) suggests that smaller substituents like allyl may reduce steric hindrance, enhancing rotational freedom and ligand-receptor binding kinetics . Contrast this with bulkier analogs (e.g., benzyl or phenethyl), which exhibit restricted mobility and altered bioactivity .
Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?
- Dose-response profiling : Test multiple concentrations to identify non-linear effects (e.g., hormesis).
- Metabolite screening : Use LC-MS to detect degradation products that may interfere with assays.
- Receptor subtype selectivity : For neuroactive compounds, differentiate between P2X7 and off-target receptors via competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
